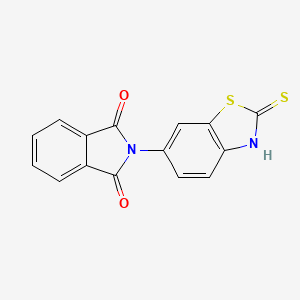

2-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione

Descripción

2-(2-Thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring a benzothiazole ring fused with a thioxo group and an isoindole-1,3-dione moiety.

Propiedades

IUPAC Name |

2-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N2O2S2/c18-13-9-3-1-2-4-10(9)14(19)17(13)8-5-6-11-12(7-8)21-15(20)16-11/h1-7H,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEUDYITDJCBMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)NC(=S)S4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-thioxo-2,3-dihydro-1,3-benzothiazol-6-amine with phthalic anhydride under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that derivatives of isoindole and benzothiazole exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Compounds similar to 2-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that certain benzisothiazolones possess potent activity against various pathogens .

- Anti-inflammatory Effects : Isoindole derivatives have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and interleukins while enhancing anti-inflammatory factors like IL-10 . This suggests potential applications in treating inflammatory diseases.

- Anticancer Properties : The compound's structure allows it to interact with multiple biological targets, making it a candidate for anticancer drug development. Research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms .

Case Studies

Several studies highlight the potential applications of 2-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione:

- Antiviral Activity : A series of benzisothiazolone derivatives were synthesized and evaluated for their inhibitory effects on Dengue virus proteases. Some compounds exhibited over 50% inhibition at low concentrations, indicating their potential as antiviral agents .

- Anticancer Research : Investigations into the anticancer properties of isoindole derivatives revealed that they could induce cell cycle arrest and apoptosis in various cancer cell lines. This highlights their potential utility in cancer therapy .

- Inflammatory Diseases : Studies have shown that certain derivatives can reduce inflammation markers in vitro and in vivo models, suggesting therapeutic applications for conditions like arthritis or chronic inflammatory diseases .

Mecanismo De Acción

The mechanism by which 2-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with three related derivatives to highlight structural, regulatory, and functional differences.

Structural and Functional Comparisons

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Structural Complexity : The target compound combines benzothiazole and isoindole-dione systems, offering dual heterocyclic reactivity. In contrast, the tetrachloro derivative (Table 1, Row 2) exhibits high molecular weight and halogenation, likely enhancing thermal stability but reducing solubility .

Functional Groups : The hydroxypropyl-substituted isoindole-dione (Row 3) lacks sulfur-based groups, favoring solubility in polar solvents, whereas the thioxo and oxadiazole-thione moieties (Rows 1 and 4) may enable metal coordination or redox activity .

Applications : While the target compound’s applications are unspecified, tetrachloro derivatives are often used in niche industrial processes, and oxadiazole-thiones are explored for antimicrobial activity .

Actividad Biológica

The compound 2-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione is a synthetic derivative of isoindole and benzothiazole, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 248.27 g/mol. Its structure features a benzothiazole moiety linked to an isoindole-1,3-dione framework, which is crucial for its biological activity.

Antioxidant Activity

Research indicates that derivatives of isoindole and benzothiazole exhibit significant antioxidant properties. The compound has been shown to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Properties

The compound demonstrates notable anti-inflammatory effects by inhibiting key pro-inflammatory mediators such as cyclooxygenase (COX) enzymes. Studies have reported that certain derivatives exhibit selective inhibition of COX-2 over COX-1, suggesting potential for safer anti-inflammatory therapies .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it possesses antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) indicating effectiveness against various pathogenic strains. For instance, it exhibited significant activity against Gram-negative bacteria such as Klebsiella pneumoniae and fungi such as Candida albicans .

The biological activities of 2-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound selectively inhibits COX enzymes, particularly COX-2, which plays a crucial role in the inflammatory process.

- Scavenging Free Radicals : Its ability to neutralize ROS and RNS contributes to its antioxidant effects, protecting cells from oxidative stress.

- Modulation of Signaling Pathways : The compound may influence signaling pathways involving nuclear factor kappa B (NF-kB), which is critical in the regulation of immune response and inflammation .

Study 1: Antioxidant Evaluation

A study conducted on various isoindole derivatives found that 2-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione exhibited a significant reduction in oxidative stress markers in cultured human cells. The IC50 value for ROS scavenging was determined to be around 30 µM .

Study 2: Antimicrobial Assessment

In another investigation assessing antimicrobial efficacy, the compound was tested against multiple bacterial and fungal strains. The results indicated that it had an MIC of 50 µg/mL against E. coli and A. niger, showcasing its potential as a therapeutic agent in treating infections .

Q & A

Basic: What are the standard synthesis protocols for 2-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione?

Answer:

A common approach involves refluxing stoichiometric equivalents of 2-aminothiazol-4(5H)-one derivatives with 3-formyl-indole carboxylates in acetic acid, using sodium acetate as a catalyst. The reaction typically proceeds for 3–5 hours, followed by filtration and sequential washing with acetic acid, water, ethanol, and diethyl ether. Recrystallization from a DMF/acetic acid mixture yields pure crystals . For benzothiazole analogs, Vilsmeier-Haack reagent (DMF/POCl₃) is employed for formylation under controlled temperatures (60–65°C) .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?

Answer:

Key techniques include:

- ¹H NMR : To identify proton environments (e.g., δ 11.78 ppm for NH groups in tautomeric mixtures) .

- IR Spectroscopy : To detect functional groups like thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹).

- Mass Spectrometry : For molecular ion ([M⁺]) and fragmentation pattern validation.

Advanced: How can structural ambiguities in crystallographic data be resolved?

Answer:

Use SHELX programs (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Key steps:

- Calculate dihedral angles between heterocyclic rings (e.g., 6.5–34.0° deviations in benzothiazole-pyrazole systems) .

- Identify non-classical interactions (e.g., π–π stacking distances ~3.7 Å and C–H···π contacts) to validate packing stability .

- Cross-validate with ORTEP-III for thermal ellipsoid visualization and WinGX for small-molecule crystallography workflows .

Advanced: How can tautomerism or isomerism in this compound be experimentally analyzed?

Answer:

- Dynamic NMR : Monitor proton exchange in DMSO-d₆ at variable temperatures to detect tautomeric equilibria (e.g., indole-thiol shifts) .

- X-ray Crystallography : Resolve tautomeric forms via precise bond-length measurements (e.g., C–S vs. C–O distances) .

Advanced: What methodologies are recommended for evaluating its biological activity?

Answer:

- In Vitro Assays : Test antimicrobial activity using broth microdilution (MIC values) or enzyme inhibition studies (e.g., HIV-1 protease) .

- Structure-Activity Relationship (SAR) : Modify substituents on the benzothiazole or isoindole-dione moieties and compare bioactivity .

Advanced: How should researchers address contradictions in spectroscopic or crystallographic data?

Answer:

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data to resolve discrepancies (e.g., unexpected NOE correlations in NMR vs. crystal symmetry) .

- DFT Calculations : Compare experimental bond lengths/angles with optimized molecular geometries from computational models .

Advanced: What computational approaches are suitable for studying this compound?

Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate electronic properties (e.g., HOMO-LUMO gaps).

- Molecular Docking : Screen against protein targets (e.g., HIV-1 protease) to predict binding affinities .

Basic: What purification methods are effective for this compound?

Answer:

- Recrystallization : Use DMF/acetic acid (1:1) for high-purity crystals .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients for intermediates .

Advanced: How can stability under varying conditions (pH, temperature) be assessed?

Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C for related isoindole-diones) .

- pH Stability Tests : Monitor structural integrity via HPLC after incubation in buffered solutions (pH 2–12).

Advanced: What interactions dominate crystal packing in its solid-state structure?

Answer:

- π–π Stacking : Between aromatic rings (centroid distances ~3.7 Å) .

- C–H···π Contacts : Stabilize molecular layers (e.g., phenyl-to-thiazoline interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.